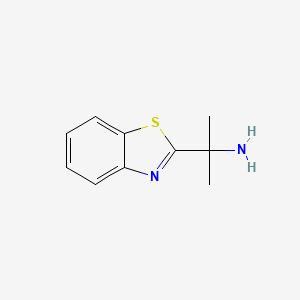

2-(1,3-Benzothiazol-2-yl)propan-2-amine

Descripción general

Descripción

2-(1,3-Benzothiazol-2-yl)propan-2-amine is a chemical compound with the molecular formula C10H12N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)propan-2-amine typically involves the reaction of 1,3-benzothiazole with appropriate amine precursors under controlled conditions. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of catalysts such as samarium triflate in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(1,3-Benzothiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 2-(1,3-benzothiazol-2-yl)propan-2-amine exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species.

Key Findings:

- Mechanism of Action : The compound likely interferes with microbial enzymes or receptors, disrupting normal cellular functions.

- Efficacy : It has been shown to be comparable to standard antifungal agents like fluconazole in inhibiting the growth of various pathogens.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized derivatives of benzothiazole compounds, including this compound. The results indicated significant activity against:

- Bacterial Strains :

- Staphylococcus aureus (MIC = 1.27 µM)

- Escherichia coli (MIC = 1.43 µM)

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.27 |

| Escherichia coli | 1.43 |

| Salmonella typhi | 2.54 |

| Klebsiella pneumoniae | 5.08 |

Anticancer Potential

The anticancer properties of this compound have also been investigated, particularly in the context of colorectal cancer.

Key Findings:

- Inhibition of Cancer Cell Growth : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HCT116.

| Compound | IC50 (µM) |

|---|---|

| This compound | 4.53 |

| Standard Drug (5-FU) | 9.99 |

This indicates that the compound may possess greater potency than traditional chemotherapeutic agents.

Neuropharmacological Applications

In addition to its antimicrobial and anticancer activities, there is emerging evidence regarding the neuropharmacological applications of benzothiazole derivatives.

Case Study: Neurotoxicity and CNS Effects

A series of benzothiazole compounds were evaluated for their effects on the central nervous system (CNS). Notably:

Mecanismo De Acción

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminobenzothiazole: A precursor in the synthesis of 2-(1,3-Benzothiazol-2-yl)propan-2-amine.

Benzothiazole: The parent compound, which shares the benzothiazole ring structure.

2-(1,3-Benzothiazol-2-yl)ethanamine: A structurally similar compound with a different alkyl chain length.

Uniqueness

This compound is unique due to its specific amine substitution, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(1,3-Benzothiazol-2-yl)propan-2-amine is a compound that falls within the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological significance, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety fused with a propan-2-amine structure. The general synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol with various aldehydes or ketones. For this compound, synthetic routes may include:

- Condensation Reactions : Utilizing 2-aminothiophenol and appropriate alkylating agents.

- Microwave-Assisted Synthesis : Enhancing yields and reducing reaction times.

- Catalytic Methods : Employing catalysts to facilitate reactions under milder conditions.

Biological Activities

Research has shown that benzothiazole derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Studies indicate that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives have been reported to significantly reduce the viability of various cancer cell lines (A431, A549, H1299) by promoting apoptosis and inducing cell cycle arrest through inhibition of key signaling pathways (AKT and ERK) .

- Antimicrobial Properties : Benzothiazoles demonstrate bactericidal effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeasts like Candida albicans .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers such as IL-6 and TNF-α in vitro, indicating its potential use in treating inflammatory conditions .

Case Studies

Several studies have highlighted the biological activity of benzothiazole derivatives:

- Study on Antitumor Activity :

- Antimicrobial Evaluation :

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the C-2 position of the benzothiazole ring can significantly influence bioactivity. For example, introducing different substituents can enhance anticancer potency or alter antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the foundational synthetic methodologies for benzothiazol-2-yl derivatives, and how are they applied to 2-(1,3-Benzothiazol-2-yl)propan-2-amine?

- Methodology : A common approach involves cyclocondensation reactions. For example, benzothiazol-2-amine derivatives are synthesized by reacting aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C) to prevent side reactions. This method, adapted for similar compounds, can be tailored by substituting propan-2-amine moieties at the benzothiazole core .

- Optimization : Key parameters include stoichiometric ratios of reactants, solvent choice (e.g., glacial acetic acid for protonation), and temperature control during bromine addition to minimize decomposition .

Q. How are spectroscopic techniques utilized to confirm the structural integrity of benzothiazole derivatives?

- Approach : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, while Fourier-Transform Infrared (FT-IR) spectroscopy confirms functional groups like NH₂ or C=S. Mass spectrometry (MS) validates molecular weight. For example, NH₂ stretching vibrations in benzothiazol-2-amines typically appear at ~3400 cm⁻¹ in IR spectra .

Advanced Research Questions

Q. What crystallographic insights can be derived from the hydrogen bonding networks of benzothiazol-2-yl derivatives?

- Case Study : In 2-(1,3-Benzothiazol-2-yl)guanidine, X-ray diffraction reveals two independent molecules in the asymmetric unit. One is nearly planar (r.m.s. deviation = 0.025 Å), while the other exhibits a 16.8° tilt in the guanidine group relative to the benzothiazole ring. N–H⋯N hydrogen bonds form dimeric pairs, which further assemble into 1D chains along the [010] direction. Such packing influences solubility and stability .

- Implications : Hydrogen bonding patterns (e.g., graph-set analysis) guide the design of co-crystals or salts for improved physicochemical properties .

Q. How do computational tools like SHELX and ORTEP enhance structural refinement for benzothiazole-containing compounds?

- Tools :

- SHELXL : Refines crystal structures using high-resolution data, handling constraints (e.g., riding H-atoms) and anisotropic displacement parameters. For example, SHELXL achieved R₁ = 0.039 for 2-(1,3-Benzothiazol-2-yl)guanidine .

- ORTEP-3 : Visualizes thermal ellipsoids and intermolecular interactions, critical for validating hydrogen bond geometries .

Q. What strategies address discrepancies in reported synthetic yields or crystallographic parameters for benzothiazole derivatives?

- Root Causes : Variability in reaction conditions (e.g., temperature fluctuations during bromination) or data collection (e.g., resolution limits in X-ray diffraction).

- Resolution :

- Replicate synthesis under inert atmospheres to control oxidation.

- Cross-validate crystallographic data with complementary techniques (e.g., neutron diffraction for H-atom positions) .

Q. Methodological Considerations

Q. How can researchers design experiments to study the reactivity of the propan-2-amine group in benzothiazole derivatives?

- Experimental Design :

Functionalization : React the NH₂ group with electrophiles (e.g., acyl chlorides) to form amides, monitoring progress via thin-layer chromatography (TLC).

Stability Assays : Expose derivatives to hydrolytic (acidic/basic) or oxidative (H₂O₂) conditions, analyzing degradation products via HPLC-MS.

Computational Modeling : Use density functional theory (DFT) to predict reaction pathways and transition states for amine-group reactions .

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJUFYLPIBFGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2S1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.